molecular formula C10H7BrN2O2 B1270705 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid CAS No. 926212-84-2

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1270705
CAS RN: 926212-84-2
M. Wt: 267.08 g/mol
InChI Key: WAAQQRWNTQPCCV-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block . It is a white to pale yellow crystalline powder . It is soluble in some organic solvents such as chloroform and dimethylformamide .


Synthesis Analysis

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid involves several steps. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to produce 4-bromo-1H-pyrazole. This is then coupled with benzoic acid in a palladium-catalyzed reaction to yield the final product .


Molecular Structure Analysis

The molecular formula of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is C10H7BrN2O2 . The molecular weight is 267.08 .


Physical And Chemical Properties Analysis

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a white to pale yellow crystalline powder . It is soluble in some organic solvents such as chloroform and dimethylformamide . The compound has a molecular weight of 267.08 .

Scientific Research Applications

Pharmacology

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid: has potential applications in pharmacology due to its structural similarity to pyrazole-based compounds known for their diverse biological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The compound’s ability to act as a scaffold for synthesizing new drugs makes it a valuable asset in drug discovery and development.

Material Science

In material science, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be utilized as a precursor for the synthesis of complex molecules. It serves as a building block for creating polymers or small molecules with specific electronic, optical, or mechanical properties. Its role in the preparation of solid hexacoordinate complexes by reaction with organotin compounds is an example of its application in the development of new materials .

Chemical Synthesis

This compound is instrumental in chemical synthesis as an intermediate. It can be used to create a variety of biologically active compounds, including inhibitors and pharmaceuticals. Its bromo and pyrazole groups make it a versatile reagent for constructing complex molecular architectures through various organic reactions .

Agriculture

In agriculture, derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could be explored for their potential use as novel agrochemicals. Given the antimicrobial properties of related pyrazole compounds, they could serve as a basis for developing new pesticides or herbicides that target specific pests or weeds without harming beneficial organisms .

Biotechnology

The biotechnological applications of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid include its use as a chemical probe or a molecular marker. It could be employed in enzyme assays, diagnostic tests, or as a selective agent in microbial culture media. Its structural features may allow it to interact with biological macromolecules, aiding in the study of biochemical pathways .

Environmental Science

In environmental science, 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be used to study the degradation of organic compounds in the environment. Its potential to form various metabolites through biotic or abiotic processes can provide insights into the environmental fate of similar organic pollutants .

Safety And Hazards

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future research directions for 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid could involve exploring its potential applications in the development of new antimicrobial agents, given the antimicrobial activities observed for its derivatives . Further studies could also investigate its reactivity in various organic reactions .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-7(2-4-9)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAQQRWNTQPCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363647
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

CAS RN

926212-84-2
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid
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